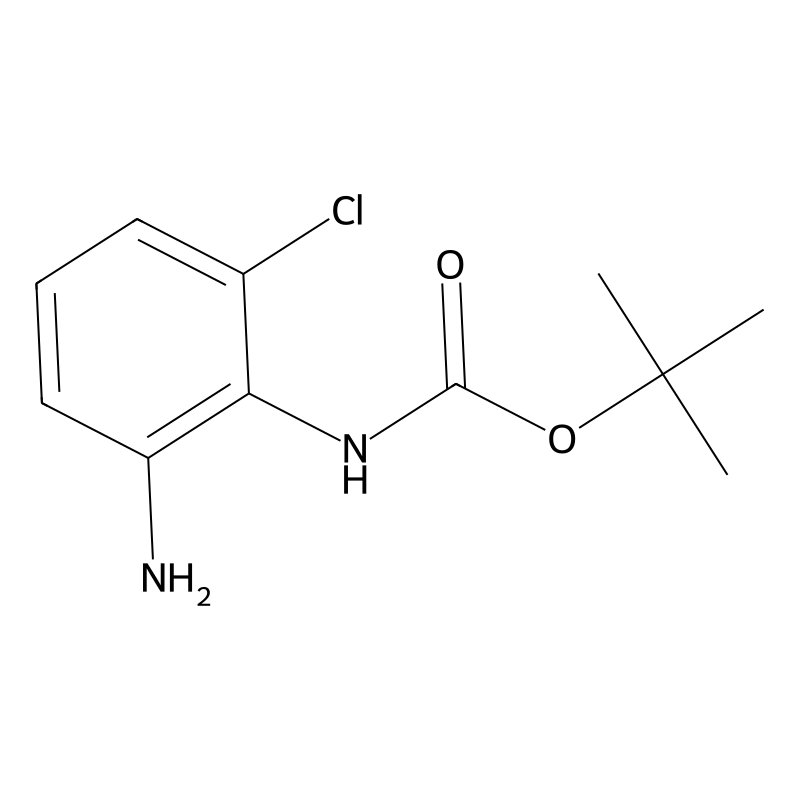

tert-Butyl (2-amino-6-chlorophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-Boc-protected anilines

Field: Organic Chemistry

Application: tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines.

Results: The outcome is the successful synthesis of N-Boc-protected anilines.

Synthesis of tetrasubstituted pyrroles

Synthesis of thyronamine derivatives

Field: Biochemistry

Application: N-Boc-ethylenediamine is used in the synthesis of thyronamine derivatives.

Results: The outcome is the successful synthesis of thyronamine derivatives.

Preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester

Synthesis of Amino Acid Ionic Liquids

Application: tert-Butyloxycarbonyl-protected amino acids (Boc-AAILs) are used in the synthesis of room-temperature ionic liquids.

Results: The outcome is the successful synthesis of room-temperature ionic liquids.

Synthesis of Chlorhexidine

Synthesis of tert-butyl N-[(2-amino-6-chlorophenyl)methyl]carbamate

Application: tert-butyl N-[(2-amino-6-chlorophenyl)methyl]carbamate is a compound with the CAS Number1431960-57-4.

Results: The outcome is the successful synthesis of tert-butyl N-[(2-amino-6-chlorophenyl)methyl]carbamate.

Synthesis of tert-Butyl carbamate

Tert-Butyl (2-amino-6-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of approximately 242.70 g/mol. It features a tert-butyl group attached to a carbamate functional group, which is further linked to a 2-amino-6-chlorophenyl moiety. This structure imparts unique properties that make it of interest in various fields, particularly in medicinal chemistry and agrochemicals. The compound is characterized by its stability and solubility in organic solvents, making it suitable for laboratory applications .

- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbonic acid derivatives.

- Transesterification: It can react with alcohols to form different esters, which may be useful in synthesizing derivatives with altered biological activity.

- Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles, allowing for the introduction of different functional groups .

The biological activity of tert-Butyl (2-amino-6-chlorophenyl)carbamate has been explored primarily in relation to its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties: Some derivatives of carbamates have shown effectiveness against various bacterial strains.

- Anticancer Activity: Research indicates potential cytotoxic effects against certain cancer cell lines, although further studies are required to confirm these findings.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design .

Several synthetic routes have been developed for the preparation of tert-Butyl (2-amino-6-chlorophenyl)carbamate:

- Direct Carbamation:

- Reacting 2-amino-6-chlorophenol with tert-butyl isocyanate under controlled conditions to yield the desired carbamate.

- Amination Reaction:

- Starting from 6-chloro-2-nitrophenol, reduction followed by amination using tert-butyl carbamate leads to the formation of the target compound.

- Alternative Methods:

Tert-Butyl (2-amino-6-chlorophenyl)carbamate finds applications in several areas:

- Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug formulation.

- Agricultural Chemicals: The compound may serve as a building block for developing herbicides or pesticides due to its biological activity.

- Chemical Research: It is used as an intermediate in synthetic organic chemistry for various research applications .

Interaction studies involving tert-Butyl (2-amino-6-chlorophenyl)carbamate focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and potential therapeutic uses. Key findings include:

- Binding Studies: Investigations into how the compound interacts with specific proteins or enzymes can reveal insights into its mode of action.

- Synergistic Effects: Combining this compound with other agents may enhance its efficacy, particularly in antimicrobial or anticancer applications .

Tert-Butyl (2-amino-6-chlorophenyl)carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2-amino-3-chlorophenyl)carbamate | C11H15ClN2O2 | Similar structure but different chlorine position |

| Tert-butyl (2-amino-4-chlorophenyl)carbamate | C11H15ClN2O2 | Different biological activity profile |

| Tert-butyl N-(2-amino-6-chlorobenzyl)carbamate | C12H17ClN2O2 | Contains an additional benzyl group |

The unique positioning of the amino and chlorine groups in tert-butyl (2-amino-6-chlorophenyl)carbamate contributes to its distinct biological properties and potential applications compared to these similar compounds .

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant